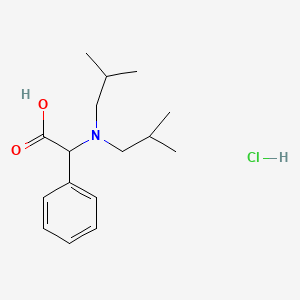

2-(Diisobutylamino)-2-phenylacetic acid hydrochloride

Description

Properties

IUPAC Name |

2-[bis(2-methylpropyl)amino]-2-phenylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c1-12(2)10-17(11-13(3)4)15(16(18)19)14-8-6-5-7-9-14;/h5-9,12-13,15H,10-11H2,1-4H3,(H,18,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGBNCXMFZDRCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(C1=CC=CC=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diisobutylamino)-2-phenylacetic acid hydrochloride typically involves the reaction of phenylacetic acid with diisobutylamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Diisobutylamino)-2-phenylacetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diisobutylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(Diisobutylamino)-2-phenylacetic acid hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diisobutylamino)-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino Group

Key analogs and their properties are compared below:

Analysis :

- Steric Effects: Diisobutylamino’s branched alkyl chains likely reduce solubility in polar solvents compared to methylamino or diethylamino analogs .

- Polarity : Hydroxypiperidine analogs () exhibit higher polarity due to the hydroxyl group, contrasting with the lipophilic diisobutyl group .

Functional Group Modifications

Amide vs. Ester Derivatives :

- 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid HCl (CAS 1334145-95-7): Incorporates an amide linkage, which enhances hydrogen-bonding capacity and may improve stability compared to ester derivatives. Molecular weight: 272.73 g/mol .

- Methyl 2-(amino-15N)-2-phenylacetate (): Ester derivative with a methyl group; lower polarity and higher volatility than the carboxylic acid form. Synthesized via esterification with 44% yield .

Analysis :

- Amide derivatives (e.g., ) are less prone to hydrolysis than esters, making them more suitable for pharmaceutical formulations .

Isotopic and Stereochemical Variants

- 2-(Amino-15N)-2-phenylacetic acid HCl ([15N1]-SI-42): Isotopically labeled variant synthesized via HCl hydrolysis of a nitrile precursor (100% yield). Melting point: 228°C (decomp); IR peak at 3105 cm⁻¹ .

Analysis :

Biological Activity

Overview

2-(Diisobutylamino)-2-phenylacetic acid hydrochloride is an organic compound that has garnered attention for its potential biological activities. This compound contains a phenylacetic acid core with a diisobutylamino substituent, which influences its chemical properties and biological interactions. Research has indicated that this compound may have applications in medicinal chemistry, particularly in drug development.

- Molecular Formula : C₁₆H₂₆ClNO₂

- Molecular Weight : 299.84 g/mol

- CAS Number : 1956310-34-1

- Melting Point : Not specified

- Boiling Point : Not specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to various biochemical and physiological responses. The exact pathways involved are still under investigation, but preliminary studies suggest potential roles in:

- Anti-inflammatory effects

- Neurotransmitter modulation

- Analgesic properties

Biological Activity Studies

Several studies have been conducted to assess the biological activity of this compound:

- Analgesic and Anti-inflammatory Activity : Research indicates that this compound may exhibit analgesic properties similar to non-steroidal anti-inflammatory drugs (NSAIDs). In animal models, it has shown a reduction in pain responses comparable to established analgesics.

- Neuroprotective Effects : In vitro studies have suggested that the compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

- Antimicrobial Activity : Preliminary tests have shown that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antibiotics.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate analgesic effects | Demonstrated significant pain relief in rodent models, comparable to ibuprofen. |

| Study 2 | Investigate neuroprotective properties | Showed reduced cell death in neuronal cultures exposed to oxidative stress. |

| Study 3 | Assess antimicrobial activity | Effective against Staphylococcus aureus and E. coli at low concentrations. |

Comparison with Similar Compounds

The unique structure of this compound sets it apart from similar compounds such as:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(Diethylamino)-2-phenylacetic acid hydrochloride | Similar core structure with ethyl groups | Less sterically hindered than diisobutyl derivative |

| 2-(Dipropylamino)-2-phenylacetic acid hydrochloride | Similar core structure with propyl groups | Intermediate steric hindrance |

| 2-(Dibutylamino)-2-phenylacetic acid hydrochloride | Similar core structure with butyl groups | Comparable sterics but different electronic properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Diisobutylamino)-2-phenylacetic acid hydrochloride, and how can reaction conditions be systematically optimized?

- Methodology :

- Step 1 : Protect the amine group of the precursor (e.g., diisobutylamine) using Boc anhydride to prevent unwanted side reactions.

- Step 2 : Couple the protected amine with a phenylacetic acid derivative using coupling agents like HATU or EDC in anhydrous conditions.

- Step 3 : Deprotect the Boc group using trifluoroacetic acid (TFA) to regenerate the free amine.

- Step 4 : Form the hydrochloride salt by treating with HCl in diethyl ether, followed by isolation via filtration.

- Optimization : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratios, catalyst loading) and identify optimal conditions using response surface methodology .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on peaks corresponding to the diisobutylamino group (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–7.5 ppm).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 254 nm.

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C16H25ClNO2<sup>+</sup>: 298.16) .

Q. What are the recommended storage conditions and solubility profiles for this compound?

- Storage : Store at –20°C in a desiccator under inert gas (N2 or Ar) to prevent hydrolysis of the hydrochloride salt.

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (≤5 mg/mL at 25°C). Pre-warm aqueous solutions to 60°C for improved dissolution .

Advanced Research Questions

Q. How can computational methods aid in designing novel derivatives of this compound for targeted biological activity?

- Approach :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways.

- Molecular Docking : Screen derivatives against protein targets (e.g., enzymes) to prioritize synthesis.

- Machine Learning : Train models on existing bioactivity data to predict pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Strategy :

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, assay buffers) to isolate variables.

- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity.

- Structural Confirmation : Verify compound identity in conflicting studies via X-ray crystallography or 2D NMR .

Q. What experimental frameworks are recommended for optimizing enantiomeric purity during synthesis?

- Chiral Resolution :

- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)).

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during coupling steps to enhance enantioselectivity.

- Circular Dichroism (CD) : Quantify enantiomeric excess (ee) by comparing CD spectra to known standards .

Q. How can reaction mechanisms for the formation of this compound be elucidated under varying pH conditions?

- Methodology :

- Kinetic Studies : Monitor reaction progress via <sup>19</sup>F NMR (if fluorinated intermediates are used) or in situ IR spectroscopy.

- pH-Dependent Profiling : Compare reaction rates at pH 3–8 to identify protonation states critical for nucleophilic attack.

- Isotope Labeling : Use <sup>15</sup>N-labeled amines to trace reaction pathways via MS/MS fragmentation .

Q. What strategies are effective in identifying and mitigating by-products during large-scale synthesis?

- By-Product Analysis :

- LC-MS/MS : Detect low-abundance impurities (e.g., dimerization products).

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to adjust reaction parameters dynamically.

- Purification : Use preparative HPLC or recrystallization in ethanol/water mixtures to isolate the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.